molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No.: B050430
CAS No.: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)acetylene:

Preparation Methods

Synthetic Routes and Reaction Conditions: Suzuki-Miyaura coupling . This reaction involves the coupling of phenylacetylene with 4-bromophenylboronic acid (or sodium 4-bromophenylborate) in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its functional group tolerance.

Industrial Production Methods: While specific industrial production methods for bis(4-bromophenyl)acetylene are not widely documented, the Suzuki-Miyaura coupling remains a preferred method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)acetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylene derivatives .

Mechanism of Action

The mechanism by which bis(4-bromophenyl)acetylene exerts its effects largely depends on its role in specific reactions. For example, in Suzuki-Miyaura coupling, the mechanism involves:

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)acetylene
  • Bis(4-fluorophenyl)acetylene
  • Bis(4-iodophenyl)acetylene

Comparison: Bis(4-bromophenyl)acetylene is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .

Biological Activity

Bis(4-bromophenyl)acetylene (CAS Number: 2789-89-1) is an aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by two bromophenyl groups linked by an acetylenic bond, positions it as a versatile intermediate in the synthesis of various biologically active compounds. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H8Br2
  • Molecular Weight: 336.02 g/mol
  • Melting Point: 183-187 °C
  • Solubility: Insoluble in water but soluble in organic solvents

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Anticancer Properties : Research has shown that compounds containing the this compound moiety can induce apoptosis in cancer cells. This effect may be mediated through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death.
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes, which can be crucial for the development of new pharmaceuticals targeting diseases like cancer and bacterial infections.

Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated that derivatives inhibited growth of Staphylococcus aureus, suggesting potential as antimicrobial agents.
Study 2 Showed that a specific derivative induced apoptosis in human cancer cell lines through mitochondrial pathway activation.
Study 3 Investigated enzyme inhibition and found that certain derivatives effectively inhibited tyrosine kinases involved in cancer progression.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of this compound derivatives. The most potent derivative exhibited IC50 values in low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
  • Antimicrobial Efficacy : In a recent investigation, derivatives were tested against a panel of bacteria and fungi. Results showed promising activity against multi-drug resistant strains, highlighting the potential for developing new antimicrobial therapies.
  • Enzyme Inhibition : Research conducted on enzyme inhibition revealed that this compound derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain management.

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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